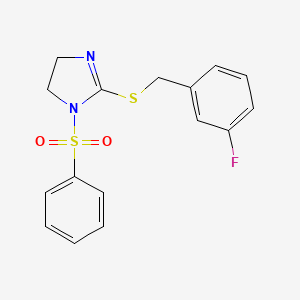

2-((3-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((3-Fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a thioether linkage, and a phenylsulfonyl group attached to a dihydroimidazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-fluorobenzyl chloride with thiourea to form 3-fluorobenzylthiourea. This intermediate is then reacted with phenylsulfonyl chloride under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, chromatography, and distillation may be employed to ensure the final product meets the required specifications.

化学反应分析

Oxidation of the Thioether Group

The thioether moiety (-S-CH₂-C₆H₄F) is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

- Conditions : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .

- Products :

- Sulfoxide: S O intermediate (partial oxidation).

- Sulfone: SO2 derivative (complete oxidation).

Example Reaction :2 3 Fluorobenzyl thio imidazoleH2O22 3 Fluorobenzyl sulfinyl imidazoleexcess mCPBA2 3 Fluorobenzyl sulfonyl imidazoleApplications : Sulfone derivatives are often explored for enhanced metabolic stability in drug design .

Deprotection of the Phenylsulfonyl Group

The phenylsulfonyl (-SO₂C₆H₅) group acts as a protective moiety for the imidazole N-1 position. Removal enables further functionalization:

- Conditions :

- Product : Free NH-imidazole derivative.

Example Reaction :1 Phenylsulfonyl imidazoleTBAF1H 4 5 dihydroimidazoleSignificance : Deprotection facilitates nucleophilic substitutions at the N-1 position, such as alkylation or acylation .

Nucleophilic Substitution at the Fluorobenzyl Group

The 3-fluorobenzyl substituent can undergo selective aromatic substitution:

- Conditions :

- Limitations : Fluorine’s poor leaving-group ability limits direct displacement unless strongly activated.

Example Reaction :3 Fluorobenzylthio imidazoleHNO3/H2SO43 Fluoro 5 nitrobenzylthio imidazole

Functionalization of the Dihydroimidazole Core

The 4,5-dihydroimidazole ring undergoes dehydrogenation or cycloaddition:

- Dehydrogenation :

- Cycloaddition :

Example Reaction :4 5 DihydroimidazoleDDQImidazole

Thiol-Disulfide Exchange

The thioether group participates in disulfide bond formation under oxidative conditions:

Example Reaction :2×2 3 Fluorobenzyl thio imidazoleI2Disulfide dimer

Reactivity with Acyl/ Sulfonyl Chlorides

The NH group (if deprotected) or sulfur atom reacts with electrophiles:

- Acylation :

- Sulfonylation :

Example Reaction :1H imidazole+RCOCl→N Acyl imidazole

科学研究应用

Medicinal Chemistry

-

Anticancer Activity :

- Research indicates that compounds similar to 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the modulation of specific molecular pathways linked to tumor growth.

- A study demonstrated that derivatives of this compound inhibited the activity of certain kinases involved in cancer progression, marking it as a potential candidate for developing new anticancer therapies.

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial effects against various bacterial strains. Preliminary results suggest that it may exhibit significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antibiotic agent.

-

Anti-inflammatory Effects :

- Investigations into the anti-inflammatory properties of this compound have revealed its potential to reduce inflammation markers in vitro and in vivo, suggesting possible applications in treating inflammatory diseases.

Pharmacology

-

Mechanism of Action :

- The compound's biological effects are believed to stem from its ability to interact with specific receptors and enzymes. For instance, it may inhibit enzymes involved in inflammatory responses or cancer cell signaling pathways.

-

Drug Development :

- As a lead compound, 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide serves as a scaffold for the synthesis of analogs with enhanced potency and selectivity for targeted biological activities.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits cancer cell proliferation | , |

| Antimicrobial | Effective against Gram-positive and negative bacteria | , |

| Anti-inflammatory | Reduces inflammation markers |

Case Studies

-

Case Study on Anticancer Activity :

- A recent study focused on the inhibition of breast cancer cell lines by derivatives of 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.

-

Case Study on Antimicrobial Efficacy :

- An investigation into the antimicrobial properties revealed that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli in laboratory settings, suggesting its potential as a new antibiotic.

作用机制

The mechanism of action of 2-((3-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 2-((3-Chlorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole

- 2-((3-Bromobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole

- 2-((3-Methylbenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole

Uniqueness

2-((3-Fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

生物活性

The compound 2-((3-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole is a heterocyclic imidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure comprising a fluorobenzyl thio group and a phenyl sulfonyl moiety attached to a dihydro imidazole core. Its molecular formula is C16H16FN2O2S2, and it has a molecular weight of approximately 354.43 g/mol. The presence of sulfur and fluorine atoms contributes to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar imidazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as farnesyltransferase (FT) and cyclin-dependent kinases (CDKs) .

- Antimicrobial Properties : Compounds with sulfonyl groups exhibit significant antibacterial activity, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Cytotoxic Effects : Preliminary studies indicate that this compound may induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity Data

The following table summarizes the biological activities reported for similar imidazole derivatives:

Case Studies

- Anticancer Activity : A study investigated the effects of imidazole derivatives on H-Ras transformed Rat-1 cells. The compounds demonstrated significant inhibition of anchorage-independent growth, suggesting that modifications to the imidazole structure can lead to enhanced anticancer properties .

- Antimicrobial Efficacy : Research into sulfonamide derivatives revealed that compounds similar to this compound exhibited potent antibacterial activity against resistant strains of bacteria, supporting the potential for development as new antimicrobial agents .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of imidazole compounds highlighted the importance of substituents at various positions on the ring structure. For instance, the presence of hydrophobic groups significantly enhanced enzyme inhibitory activity, providing insights for future drug design .

属性

IUPAC Name |

1-(benzenesulfonyl)-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2S2/c17-14-6-4-5-13(11-14)12-22-16-18-9-10-19(16)23(20,21)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGJFFAVZKIXJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。